

# A Comparative Guide to Iodine-125 and Palladium-103 in Brachytherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iodine-125*

Cat. No.: *B085253*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Brachytherapy, a form of internal radiation therapy, represents a cornerstone in the management of various localized malignancies. The choice of radionuclide is critical to optimizing treatment efficacy while minimizing toxicity to surrounding healthy tissues. Among the most utilized low-dose-rate (LDR) sources are **Iodine-125** (I-125) and Palladium-103 (Pd-103). This guide provides an objective comparison of their performance, supported by experimental data, to inform research and clinical decisions.

## Physical and Radiobiological Properties: A Head-to-Head Comparison

The fundamental differences between I-125 and Pd-103 lie in their physical characteristics, which in turn dictate their radiobiological effects. Pd-103 has a shorter half-life and lower energy photons compared to I-125.<sup>[1][2][3]</sup> This results in a higher initial dose rate for Pd-103, delivering the total radiation dose over a shorter period.<sup>[4][5]</sup>

| Property                                | Iodine-125 (125I) | Palladium-103 (103Pd) |
|-----------------------------------------|-------------------|-----------------------|
| Half-life                               | 59.4 days[3][6]   | 17.0 days[3]          |
| Photon Energy (average)                 | 28 keV[3][6]      | 21 keV[2][3]          |
| Initial Dose Rate                       | ~7 cGy/hour[2][7] | ~21 cGy/hour[3]       |
| Relative Biological Effectiveness (RBE) | ~1.4-1.5[8][9]    | ~1.9[9]               |

The higher initial dose rate of Pd-103 is theoretically more effective against rapidly proliferating tumors.[5] Conversely, the lower dose rate of I-125 may be better suited for slow-growing tumors, allowing for reoxygenation and redistribution of tumor cells throughout the treatment course, potentially increasing their radiosensitivity.[8]

## Clinical Performance in Prostate Brachytherapy

Both I-125 and Pd-103 are widely used for permanent prostate brachytherapy, with extensive clinical data supporting their efficacy.[7] Clinical trials have demonstrated comparable long-term biochemical control rates for both isotopes in patients with low-risk prostate cancer.

| Clinical Outcome (Prostate Cancer)                                | Iodine-125 (125I) | Palladium-103 (103Pd) |
|-------------------------------------------------------------------|-------------------|-----------------------|
| 5-Year Biochemical Disease-Free Survival (Favorable Risk)         | 92%[10]           | 92%[10]               |
| 5-Year Biochemical Disease-Free Survival (Intermediate/Poor Risk) | 72%[10]           | 74%[10]               |
| Prescription Dose (Monotherapy)                                   | 145 Gy[11]        | 125 Gy[11]            |
| Prescription Dose (with External Beam Radiation)                  | 110 Gy[10][12]    | 100 Gy[12]            |

A large multi-institutional study suggested that Pd-103 might offer higher 7-year freedom from biochemical failure compared to I-125 (96.2% vs. 87.6%).<sup>[3]</sup> However, the authors noted that this could be influenced by physician experience, as Pd-103 implants can be more technically challenging.<sup>[3]</sup>

## Toxicity and Side Effect Profiles

The differing dose rates of the two isotopes influence the onset and duration of side effects. Patients treated with Pd-103 tend to experience more acute urinary symptoms in the first month after implantation, but these symptoms also resolve more quickly than in patients treated with I-125.<sup>[13][14]</sup>

| Complication/Side Effect<br>(Prostate Brachytherapy)       | Iodine-125 (125I)         | Palladium-103 (103Pd)    |
|------------------------------------------------------------|---------------------------|--------------------------|
| Overall Complication Rate<br>(Implant Alone)               | 15% <sup>[10]</sup>       | 4% <sup>[10]</sup>       |
| Grade 2 Complication Rate                                  | 8% <sup>[10]</sup>        | 3% <sup>[10]</sup>       |
| Grade 3-4 Complication Rate                                | 7% <sup>[10]</sup>        | 1% <sup>[10]</sup>       |
| Acute Genitourinary Toxicity<br>(Grade $\geq 2$ with EBRT) | 21% <sup>[12]</sup>       | 30% <sup>[12]</sup>      |
| Median Time to IPSS<br>Resolution                          | 11 months <sup>[12]</sup> | 6 months <sup>[12]</sup> |

Some studies suggest a trend towards more radiation proctitis (rectal bleeding) with I-125, which may be related to its less rapid dose fall-off.<sup>[13]</sup> There is also some evidence to suggest better preservation of erectile function with Pd-103.<sup>[12]</sup>

## Dosimetry in Ophthalmic Plaque Brachytherapy

In the treatment of intraocular tumors, the lower energy of Pd-103 offers a dosimetric advantage. The photons from Pd-103 are more rapidly absorbed in tissue, leading to a steeper dose gradient.<sup>[15][16]</sup> This results in a higher dose to the tumor base while sparing critical structures like the optic nerve, fovea, and lens.<sup>[15][16]</sup>

---

**Dose Reduction with Pd-103 vs. I-125  
(Ophthalmic Plaque)**

---

|                   |                                                         |
|-------------------|---------------------------------------------------------|
| Opposite Eye Wall | 38.4% - 41.9% <a href="#">[15]</a> <a href="#">[16]</a> |
|-------------------|---------------------------------------------------------|

---

|      |                                                       |
|------|-------------------------------------------------------|
| Lens | 12.7% - 26% <a href="#">[15]</a> <a href="#">[16]</a> |
|------|-------------------------------------------------------|

---

|             |                                                       |
|-------------|-------------------------------------------------------|
| Optic Nerve | 7.5% - 8.4% <a href="#">[15]</a> <a href="#">[16]</a> |
|-------------|-------------------------------------------------------|

---

|       |                                                       |
|-------|-------------------------------------------------------|
| Fovea | 3.8% - 5.7% <a href="#">[15]</a> <a href="#">[16]</a> |
|-------|-------------------------------------------------------|

---

## Experimental Protocols

### Brachytherapy Dosimetry Calculation (AAPM TG-43U1 Protocol)

The dosimetry for both I-125 and Pd-103 sources is governed by the American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) protocol and its updates.[\[4\]](#)[\[10\]](#) This formalism provides a standardized method for calculating the dose distribution around a brachytherapy source in a water phantom.

Key Methodological Steps:

- Source Strength Specification: The air-kerma strength (SK) is the standard for specifying the strength of low-energy brachytherapy sources, replacing the previously used apparent activity.[\[4\]](#)[\[10\]](#)
- Dose Calculation Formalism: The dose rate at a specific point is calculated using the following equation:  $D(r, \theta) = SK * \Lambda * [GL(r, \theta) / GL(r_0, \theta_0)] * gL(r) * F(r, \theta)$ 
  - SK: Air-kerma strength
  - $\Lambda$ : Dose-rate constant
  - $GL(r, \theta)$ : Geometry function
  - $gL(r)$ : Radial dose function
  - $F(r, \theta)$ : Anisotropy function

- Dosimetry Parameters: The dose-rate constant, radial dose function, and anisotropy function are specific to each source model and are determined through Monte Carlo simulations and experimental measurements.[10][13][14] These consensus datasets are published and used in clinical treatment planning systems.
- Treatment Planning: A treatment planning system (TPS) uses the TG-43 formalism and patient-specific imaging (e.g., ultrasound, CT) to determine the optimal placement of the radioactive seeds to deliver the prescribed dose to the target volume while minimizing the dose to surrounding organs at risk.[17]
- Post-implant Dosimetry: After the seeds are implanted, a post-implant CT scan is typically performed to verify the seed positions and calculate the actual dose distribution delivered to the prostate and organs at risk.[11] Dosimetric quality is assessed using parameters such as the D90 (the minimum dose that covers 90% of the target volume).[17]

## Clinical Trial Methodology for Comparing Morbidity

Objective: To compare treatment-related morbidity between I-125 and Pd-103 in prostate brachytherapy.

Protocol:

- Patient Population: Patients with clinically localized prostate cancer meeting specific criteria (e.g., AJCC stage, Gleason score, PSA level) are randomized to receive either I-125 or Pd-103 implants.[14]
- Treatment: Implantation is performed using standard techniques, often with a modified peripheral loading pattern to minimize urethral dose.[14]
- Morbidity Assessment: Treatment-related morbidity is monitored using standardized questionnaires at defined follow-up intervals (e.g., 1, 3, 6, 12, 18, and 24 months).[13]
  - Urinary Morbidity: Assessed using the American Urological Association (AUA) Symptom Score.[13][14]
  - Bowel and Bladder Morbidity: Assessed using the Radiation Therapy Oncology Group (RTOG) toxicity criteria.[13]

- Dosimetric Analysis: Post-implant dosimetry is performed to calculate key parameters:
  - V100: The percentage of the post-implant prostate volume covered by 100% of the prescription dose.[13]
  - R100: The rectal volume (in cc) that received at least 100% of the prescription dose.[13]
- Statistical Analysis: Statistical tests (e.g., Student's unpaired t-test) are used to compare the morbidity scores and dosimetric parameters between the two isotope groups at each follow-up point.[13][14]

## Visualizing Workflows and Radiobiological Effects



[Click to download full resolution via product page](#)

**Caption:** A generalized workflow for permanent prostate brachytherapy.

**Caption:** Differential radiobiological effects of I-125 and Pd-103.

## Conclusion

Both **Iodine-125** and Palladium-103 are effective radionuclides for low-dose-rate brachytherapy, with distinct physical and radiobiological properties that make them suitable for different clinical scenarios. Pd-103's higher initial dose rate may be advantageous for more aggressive, rapidly proliferating tumors, and it is associated with a shorter duration of urinary side effects. I-125, with its lower dose rate and longer half-life, remains an excellent option, particularly for slower-growing tumors. In ophthalmic applications, the lower energy of Pd-103 provides superior sparing of normal ocular structures. The choice between these isotopes should be guided by tumor characteristics, patient factors, and the clinical goals of the treatment. Adherence to established dosimetry protocols and careful treatment planning are paramount to achieving optimal outcomes with either radionuclide.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Repurposing DNA repair factors to eradicate tumor cells upon radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AAPM Reports - Dosimetry of 125I and 103Pd COMS eye plaques for intraocular tumors: Report of Task Group 129 by the AAPM and ABS [aapm.org]
- 4. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Dosimetric evaluation of I-125 and Pd-103 eye plaques with the egs-brachy code [inis.iaea.org]
- 7. ulh.nhs.uk [ulh.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. auajournals.org [auajournals.org]
- 10. AAPM Reports - Update of AAPM Task Group No. 43 Report: A revised AAPM protocol for brachytherapy dose [aapm.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Dosimetric evaluation and Monte Carlo simulation of a new proposed surface brachytherapy mould - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental validation of Monte Carlo dose calculations about a high-intensity Ir-192 source for pulsed dose-rate brachytherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrr.com [ijrr.com]
- 15. Brachytherapy organ dose estimation using Monte Carlo simulations of realistic patient models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The use of Monte Carlo simulation techniques in brachytherapy: A comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prospective multi-center dosimetry study of low-dose Iodine-125 prostate brachytherapy performed after transurethral resection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Iodine-125 and Palladium-103 in Brachytherapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085253#comparing-iodine-125-and-palladium-103-for-brachytherapy\]](https://www.benchchem.com/product/b085253#comparing-iodine-125-and-palladium-103-for-brachytherapy)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

